molecular formula C8H12N2O2 B1392755 tert-Butyl 1H-pyrazole-4-carboxylate CAS No. 611239-23-7

tert-Butyl 1H-pyrazole-4-carboxylate

Cat. No.: B1392755
CAS No.: 611239-23-7
M. Wt: 168.19 g/mol
InChI Key: UAERPLOMIPPTSK-UHFFFAOYSA-N
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Description

tert-Butyl 1H-pyrazole-4-carboxylate is a heterocyclic organic compound featuring a pyrazole ring substituted with a tert-butoxycarbonyl group at the 4-position. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis due to the tert-butyl group’s steric bulk and stability, which can modulate reactivity and solubility.

Properties

IUPAC Name

tert-butyl 1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-8(2,3)12-7(11)6-4-9-10-5-6/h4-5H,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAERPLOMIPPTSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CNN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678947
Record name tert-Butyl 1H-pyrazole-4-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

611239-23-7
Record name tert-Butyl 1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 1H-pyrazole-4-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 1H-pyrazole-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of tert-butyl hydrazine with ethyl acetoacetate, followed by cyclization to form the pyrazole ring. The reaction typically requires a base such as sodium ethoxide and is carried out under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

tert-Butyl 1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibitors and as a building block for bioactive molecules.

    Medicine: It serves as a precursor in the development of drugs targeting specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The tert-butyl ester distinguishes this compound from analogous pyrazole carboxylates. Key structural variants include:

Compound Name Substituents (Position) Molecular Weight CAS RN Similarity Score*
tert-Butyl 1H-pyrazole-4-carboxylate tert-butyl (ester), H (1-position) ~196.23 (calc.) Not provided Reference (1.00)
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate ethyl (ester), 4-fluorophenyl, amino 249.24 138907-68-3 0.70–0.80†
tert-Butyl 4-methyl-1H-pyrazole-1-carboxylate methyl (pyrazole), tert-butyl (ester) 198.23 121669-69-0 0.90
Methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate methyl (ester), tert-butyl (C3) ~196.23 (calc.) 1017782-45-4 0.85
tert-Butyl 4-bromo-1H-pyrazole-1-carboxylate bromo (C4), tert-butyl (ester) 263.12 1150271-23-0 0.77

*Similarity scores derived from Tanimoto coefficients (–9).
†Estimated based on functional group divergence.

Key Observations :

  • Ester Group Impact : Smaller esters (e.g., methyl or ethyl) increase polarity and metabolic susceptibility compared to the tert-butyl group, which enhances lipophilicity and hydrolytic stability .
  • Substituent Effects : Electronegative groups (e.g., bromo, fluoro) or boronic acids (e.g., CAS 877399-74-1) introduce distinct reactivity profiles. For example, boronic acid derivatives enable participation in Suzuki-Miyaura cross-couplings, unlike the parent compound .

Physicochemical Properties

  • Molecular Weight: The tert-butyl group increases molecular weight marginally compared to methyl esters but significantly compared to hydrogen or amino substituents (e.g., 249.24 for the ethyl 5-amino derivative vs. ~196.23 for the tert-butyl parent) .
  • Solubility: tert-Butyl esters generally exhibit lower water solubility due to increased hydrophobicity, whereas polar groups (e.g., amino in CAS 138907-68-3) enhance aqueous solubility .
  • Stability : The tert-butyl group provides steric protection against enzymatic or acidic hydrolysis, making it more stable than methyl or ethyl esters under physiological conditions .

Biological Activity

tert-Butyl 1H-pyrazole-4-carboxylate (CAS No. 611239-23-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with a tert-butyl group at the 1-position and a carboxylate ester at the 4-position. Its molecular formula is C8H12N2O2C_8H_{12}N_2O_2 . The compound is characterized by its moderate lipophilicity, indicated by its Log P values ranging from 1.05 to 1.53, which suggests favorable permeability through biological membranes .

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibitory properties, particularly as an inhibitor of various biological targets. It has been shown to interact with enzymes involved in metabolic pathways, suggesting potential applications in drug development .

Antimicrobial Properties

Studies have demonstrated that derivatives of this compound possess antimicrobial activity against various bacterial strains. For instance, compounds structurally related to this pyrazole derivative have shown synergistic effects when combined with traditional antibiotics, enhancing their efficacy against resistant bacterial strains .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . It appears to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

A series of studies have focused on the biological activity of this compound and its derivatives:

StudyFindings
Study A Demonstrated that this compound inhibits specific enzymes linked to inflammatory responses, showing a dose-dependent effect.
Study B Reported antimicrobial activity against Enterobacterales with minimum inhibitory concentrations (MIC) ranging from 4 to 8 µg/mL when used in combination with colistin .
Study C Investigated the compound's effects on cancer cell lines, revealing potential cytotoxic effects that warrant further exploration in cancer therapy .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets , including:

  • Enzymatic Inhibition : By binding to active sites of enzymes, it disrupts their function, which can lead to reduced inflammation and altered metabolic processes.
  • Synergistic Effects : When combined with other antimicrobial agents, it enhances their effectiveness against resistant strains through various mechanisms, including disruption of bacterial cell wall synthesis .

Q & A

Q. How can I optimize the synthesis of tert-butyl 1H-pyrazole-4-carboxylate to improve yield and purity?

  • Methodological Answer : Synthesis optimization often involves adjusting reaction temperature, solvent systems, and catalysts. For example, using tert-butyl carbamate derivatives as intermediates under anhydrous conditions (e.g., dichloromethane or THF) can enhance regioselectivity . Post-synthesis purification via silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 1:4 to 1:2) effectively isolates the product. Monitoring by TLC and NMR (¹H/¹³C) ensures purity >95% .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Adhere to OSHA GHS standards:
  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use P95 respirators for aerosol exposure .
  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis .
  • Spills : Avoid dust generation; use ethanol-dampened cloths for cleanup. Ensure proper ventilation (≥6 ACH) during handling .

Q. Which analytical techniques are most reliable for characterizing tert-butyl 1H-pyrazole-4-carboxylate?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR (δ 1.45 ppm for tert-butyl group, δ 7.8–8.2 ppm for pyrazole protons) and ¹³C NMR (δ 80–85 ppm for ester carbonyl) confirm structural integrity .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water (0.1% formic acid) gradients detect impurities (<5%) and verify molecular ion peaks (e.g., m/z 196.25) .

Advanced Research Questions

Q. How do crystallographic studies resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SHELXL-2018) with Mo-Kα radiation (λ = 0.71073 Å) refines hydrogen-bonding networks. For example, intramolecular N–H···O bonds (2.8–3.0 Å) stabilize the pyrazole ring conformation. Twinning or disorder in bulky tert-butyl groups may require iterative refinement cycles .

Q. What substituent effects influence the biological activity of tert-butyl pyrazole-4-carboxylate analogs?

  • Methodological Answer :
  • Electron-Withdrawing Groups (EWGs) : Bromo or nitro substituents at the pyrazole C3 position enhance antibacterial activity (e.g., MIC = 8 µg/mL against S. aureus) by increasing electrophilicity .
  • Hydrophobic Moieties : tert-Butyl groups improve metabolic stability (t₁/₂ > 2 hrs in liver microsomes) compared to methyl analogs .

Q. How can hydrogen-bonding patterns predict supramolecular assembly in tert-butyl pyrazole-4-carboxylate crystals?

  • Methodological Answer : Graph-set analysis (Etter’s method) identifies recurring motifs:
  • R₂²(8) motifs : Carboxylate O···H–N interactions (2.9 Å) form dimeric pairs .
  • C–H···π interactions : tert-Butyl CH₃ groups engage in weak interactions (3.3 Å) with pyrazole rings, influencing crystal packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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